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Compound of Interest

Compound Name:
1H-Azepine, hexahydro-,

hydrochloride

CAS No.: 2088-78-0

Cat. No.: B8754053

Get Quote

Executive Summary
Azepane (hexamethyleneimine) is a seven-membered, nitrogen-containing saturated

heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry[1]. While smaller

rings like pyrrolidine or rigid rings like piperidine dominate early hit-to-lead campaigns, the

unique conformational flexibility of the azepane ring allows it to adapt to complex biological

target pockets, enabling the fine-tuning of physicochemical and pharmacokinetic properties[1],

[2].

Using Azepane hydrochloride rather than the free base provides distinct experimental

advantages: it is highly stable, non-volatile, resistant to atmospheric oxidation, and allows for

precise stoichiometric weighing without the hygroscopic complications of the free amine[3].

This application note details the pharmacological utility, mechanistic pathways, and validated

synthetic protocols for incorporating azepane hydrochloride into drug discovery workflows.
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More than 20 azepane-based drugs have been approved by the FDA, treating conditions

ranging from central nervous system (CNS) disorders to bacterial infections[4]. The strategic

incorporation of this seven-membered heterocycle is a widely used approach to explore the

chemical space surrounding lead compounds, often acting as a conformationally constrained

bioisostere[5].

Recent literature highlights the potency of azepane derivatives across multiple therapeutic

areas. Table 1 summarizes the quantitative biological activity of representative azepane-

containing compounds.

Table 1: Quantitative Biological Activity of Representative Azepane Derivatives

Compound /
Scaffold

Biological
Target / Cell
Line

Activity (IC50 /
Ki)

Therapeutic
Area

Reference

Diarylamine

Azepane

(Compound 2)

KV10.1 (Eag1)

Potassium

Channel

740 nM Oncology [6]

1,2,3-Triazole

linked Azepane

HCT-116 (Colon

Carcinoma)
1.09 µM Oncology [1]

Benzo[a]phenazi

ne Azepane

Various Cancer

Cell Lines
1 - 10 µM Oncology [1]

Azepane-based

Inhibitors
PTPN2 / PTPN1 < 100 nM

Immuno-

oncology
[1]

Mechanistic Insights: Target Engagement
Understanding the causality behind a scaffold's efficacy is critical for rational drug design. A

prime example is the use of azepane derivatives as inhibitors of the voltage-gated potassium

channel KV10.1 (Eag1), which is overexpressed in over 70% of human cancers[6].

When diarylamine azepane derivatives bind to the KV10.1 channel, the azepane ring provides

the optimal steric bulk and basicity to interact with the voltage-sensor domain. This interaction

acts as a gating modifier, locking the channel in a closed state. The subsequent disruption of
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potassium ion homeostasis triggers cell cycle arrest at the G2/M phase, ultimately leading to

tumor cell apoptosis[6].

Azepane Derivative

KV10.1 (Eag1) Channel

 Binds

Voltage-Sensor Domain Blockade

 Induces

Cell Cycle Arrest (G2/M)

 Triggers

Tumor Cell Apoptosis

 Results in
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Caption: Signaling pathway of KV10.1 channel inhibition by azepane derivatives.

Synthetic Protocols & Workflows
The following protocols have been validated for the functionalization of azepane hydrochloride.

They are designed as self-validating systems, incorporating specific checkpoints to ensure

reaction fidelity.

Protocol A: Synthesis of 1-(2-Chloroethyl)azepane via N-
Alkylation
This intermediate is a critical building block for synthesizing complex KV10.1 inhibitors and

other therapeutic agents[6],[3].

Rationale: We utilize potassium carbonate (

) as a mild inorganic base. It serves a dual purpose: first, it neutralizes the hydrochloride salt to
liberate the free azepane amine in situ; second, it acts as an acid scavenger for the HCl
generated during the nucleophilic substitution (

) reaction. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature
accelerates

kinetics without participating in side reactions[6].

Step-by-Step Methodology:

Preparation: To a flame-dried round-bottom flask, add Azepane hydrochloride (1.0 eq) and

anhydrous

(3.0 eq).

Solvent Addition: Suspend the mixture in anhydrous MeCN (10 mL per 1 mmol of azepane).

Stir at room temperature for 30 minutes to ensure complete free-basing.

Alkylation: Dropwise, add 1-bromo-2-chloroethane (1.2 eq). Note: The differential leaving

group ability (Br > Cl) ensures selective alkylation over polymerization.
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Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C for 24 hours[6].

Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the

ninhydrin-active baseline spot confirms the consumption of azepane.

Work-up: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate

under reduced pressure. Purify via silica gel chromatography to yield 1-(2-

chloroethyl)azepane.

Protocol B: Synthesis of 1-(Azepan-1-yl)-2-
hydroxyethan-1-one via N-Acylation
-Hydroxy ketones containing an azepane ring are privileged scaffolds. This two-step protocol
involves N-acylation followed by mild deacetylation[7].

Rationale: Direct acylation with

-hydroxy acid chlorides is prone to polymerization. By using 2-acetoxyacetyl chloride, the
hydroxyl group is temporarily masked. Triethylamine (TEA) is used as an organic base to
maintain a homogeneous reaction mixture at 0 °C, preventing exothermic degradation[7].

Step-by-Step Methodology:

Acylation Setup: Dissolve Azepane hydrochloride (1.0 eq) in anhydrous dichloromethane

(DCM, 5 mL/mmol). Add TEA (2.2 eq; 1 eq to neutralize the HCl salt, 1.2 eq for the reaction)

and cool to 0 °C in an ice bath[7].

Reagent Addition: Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in DCM

dropwise over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours[7].

Hydrolysis (Deprotection): Add

(1.5 eq) directly to the reaction mixture and stir for 2 hours to cleave the acetate ester[7].

Work-up: Filter the mixture to remove inorganic salts. Wash the organic layer with distilled

water, dry over anhydrous
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, and concentrate under reduced pressure to yield the target

-hydroxy ketone[7].

Step 1: Free-Basing
Azepane HCl + Base

Step 2: N-Acylation
Add 2-acetoxyacetyl chloride (0°C)

Step 3: Hydrolysis
Mild Base Deprotection

Step 4: Work-up
Aqueous Extraction & Drying

Final Product:
1-(Azepan-1-yl)-2-hydroxyethan-1-one
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Caption: Experimental workflow for the N-acylation and hydrolysis of azepane hydrochloride.

Conclusion
Azepane hydrochloride is a highly versatile, stable, and synthetically accessible building block.

Its integration into small molecule libraries has consistently yielded potent hits across diverse

biological targets, from ion channels to immune-regulating phosphatases. By adhering to the

rigorous, causality-driven protocols outlined above, medicinal chemists can efficiently leverage

the azepane scaffold to navigate complex chemical space and accelerate drug discovery

pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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